molecular formula C10H11ClO3 B14778023 Ethyl 2-chloro-4-methoxybenzoate

Ethyl 2-chloro-4-methoxybenzoate

Cat. No.: B14778023
M. Wt: 214.64 g/mol
InChI Key: OUKIIAYUDJOUBW-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-methoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with a chlorine atom at the ortho (2nd) position and a methoxy group at the para (4th) position.

Properties

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

IUPAC Name

ethyl 2-chloro-4-methoxybenzoate

InChI

InChI=1S/C10H11ClO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3

InChI Key

OUKIIAYUDJOUBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)OC)Cl

Origin of Product

United States

Preparation Methods

Acid-Catalyzed Esterification of 2-Chloro-4-Methoxybenzoic Acid

Reaction Overview

The most direct method for synthesizing ethyl 2-chloro-4-methoxybenzoate involves the esterification of 2-chloro-4-methoxybenzoic acid with ethanol under acidic conditions. This approach leverages the equilibrium-driven reaction between carboxylic acids and alcohols, facilitated by protonation of the carbonyl group to enhance electrophilicity.

Reagents and Conditions

  • Catalyst: Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
  • Solvent: Excess ethanol acts as both reactant and solvent.
  • Temperature: Reflux conditions (78–80°C) for 6–12 hours.
  • Molar Ratio: A 2:1 molar excess of ethanol to acid ensures high conversion rates.

Mechanistic Insights

The acid catalyst protonates the carbonyl oxygen of 2-chloro-4-methoxybenzoic acid, rendering the carbonyl carbon more susceptible to nucleophilic attack by ethanol. Subsequent dehydration forms the ester linkage, with water as a byproduct. The reaction follows a typical Fischer esterification pathway, requiring azeotropic removal of water to shift equilibrium toward ester formation.

Yield and Scalability

Laboratory-scale reactions achieve yields of 70–85%, while industrial setups employing continuous distillation for water removal report yields exceeding 90%. For instance, a patent by Metabasis Therapeutics describes a similar esterification process for a related compound, achieving 85% yield after recrystallization.

Acyl Chloride Intermediate Route

Synthesis of 2-Chloro-4-Methoxybenzoyl Chloride

An alternative method involves converting 2-chloro-4-methoxybenzoic acid to its acyl chloride derivative prior to esterification. This two-step process mitigates equilibrium limitations and accelerates reaction kinetics.

Reagents and Conditions
  • Chlorinating Agent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
  • Solvent: Anhydrous dichloromethane or toluene.
  • Temperature: 40–60°C for 2–4 hours.
Mechanism

The carboxylic acid reacts with SOCl₂ to form 2-chloro-4-methoxybenzoyl chloride, releasing SO₂ and HCl gases. The acyl chloride is highly reactive, enabling rapid esterification with ethanol under mild conditions.

Esterification with Ethanol

The acyl chloride is treated with ethanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts:

$$
\text{2-Chloro-4-methoxybenzoyl chloride} + \text{EtOH} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl}
$$

Performance Metrics

  • Yield: 90–95% due to the absence of equilibrium constraints.
  • Purity: Requires careful removal of residual solvents and base.

Alkaline Esterification Using Ethyl Chloroacetate

Reaction Design

A less conventional but highly efficient method employs ethyl chloroacetate as an alkylating agent in the presence of a base. This approach bypasses the need for free ethanol and is particularly suited for acid-sensitive substrates.

Procedure

  • Substrate: 2-Chloro-4-methoxybenzoic acid.
  • Alkylating Agent: Ethyl chloroacetate.
  • Base: Anhydrous potassium carbonate (K₂CO₃).
  • Solvent: Acetone or dimethylformamide (DMF).
  • Conditions: Reflux at 60–80°C for 8–12 hours.

Mechanistic Pathway

The base deprotonates the carboxylic acid, forming a carboxylate ion that undergoes nucleophilic substitution with ethyl chloroacetate. The reaction proceeds via an SN2 mechanism, with chloride as the leaving group.

Advantages and Limitations

  • Yield: 75–80% with minimal side products.
  • Drawbacks: Requires stoichiometric amounts of base and generates inorganic salts.

Industrial-Scale Production Methods

Continuous Flow Reactor Systems

Modern industrial processes favor continuous flow reactors over batch systems for enhanced heat transfer and mixing efficiency. A representative protocol involves:

  • Feedstock: 2-Chloro-4-methoxybenzoic acid and ethanol.
  • Catalyst: Solid acid catalysts (e.g., Amberlyst-15) to avoid corrosive liquid acids.
  • Conditions: 100–120°C, 10–20 bar pressure, residence time of 30–60 minutes.

Economic and Environmental Considerations

  • Catalyst Reusability: Solid acids can be regenerated for multiple cycles, reducing waste.
  • Byproduct Management: Water and ethanol are separated via distillation and recycled.

Comparative Analysis of Preparation Methods

Method Catalyst/Reagents Temperature Yield Scalability
Acid-Catalyzed Esterification H₂SO₄, EtOH 78–80°C 70–85% High
Acyl Chloride Route SOCl₂, EtOH, Pyridine 25–40°C 90–95% Moderate
Alkaline Alkylation K₂CO₃, Ethyl Chloroacetate 60–80°C 75–80% Low
Continuous Flow Amberlyst-15, EtOH 100–120°C >90% Industrial

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-4-methoxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-4-methoxybenzoic acid and ethanol.

    Reduction: The compound can be reduced to form the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Products such as 2-azido-4-methoxybenzoate or 2-thio-4-methoxybenzoate.

    Hydrolysis: 2-chloro-4-methoxybenzoic acid.

    Reduction: 2-chloro-4-methoxybenzyl alcohol.

Scientific Research Applications

Ethyl 2-chloro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-4-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting biochemical pathways. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares Ethyl 2-chloro-4-methoxybenzoate with structurally related ethyl benzoate derivatives from the catalog (). Key differences arise from substituent types, positions, and their electronic effects:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Cl (2), OMe (4) C₁₀H₁₁ClO₃ 214.65 Ester, Chloro, Methoxy
Ethyl 4-chlorobenzoate Cl (4) C₉H₉ClO₂ 184.62 Ester, Chloro
Ethyl 4-methoxybenzoate OMe (4) C₁₀H₁₂O₃ 180.20 Ester, Methoxy
Ethyl 4-fluorobenzoate F (4) C₉H₉FO₂ 168.17 Ester, Fluoro
Ethyl 4-ethoxy-3-iodobenzoate OEt (4), I (3) C₁₀H₁₁IO₃ 306.10 Ester, Ethoxy, Iodo
Key Observations:

Methoxy at the para position (as in Ethyl 4-methoxybenzoate) donates electrons via resonance, increasing the electron density of the aromatic ring, which may enhance stability in electrophilic reactions compared to electron-withdrawing groups like chloro or fluoro .

Iodo substituents (e.g., Ethyl 4-ethoxy-3-iodobenzoate) introduce significant steric bulk and polarizability, which could influence crystal packing and melting points, as observed in structural studies using programs like SHELX .

Functional Group Diversity: Compounds like Ethyl 4-cyano-3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate (, compound 5) feature heterocyclic systems, highlighting how ring substitution patterns expand applications in medicinal chemistry compared to simple benzoate esters.

Physicochemical Properties (Theoretical Predictions)

While experimental data (e.g., melting points, solubility) are absent in the provided evidence, general trends can be inferred:

  • Lipophilicity : The ortho-chloro and para-methoxy groups in this compound likely increase lipophilicity compared to unsubstituted ethyl benzoate, enhancing membrane permeability in biological systems.
  • Acidity : The electron-withdrawing chloro group may slightly increase the acidity of the ester’s α-hydrogens compared to methoxy-substituted analogues.

Q & A

Basic Research Questions

Q. How can the structural features of ethyl 2-chloro-4-methoxybenzoate be elucidated to distinguish it from analogs like ethyl benzoate or 2-chloro-6-fluorobenzamide?

  • Methodology :

  • Spectroscopic Analysis : Use FT-IR to identify functional groups (e.g., ester C=O stretch at ~1718 cm⁻¹, aromatic C-Cl at ~852 cm⁻¹) and ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm, aromatic protons split due to chloro and methoxy groups) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, resolving challenges like twinning or disordered substituents .
  • Comparative Studies : Contrast spectral and crystallographic data with simpler analogs (e.g., ethyl benzoate lacks thiazole rings or halogen substituents) to highlight unique electronic and steric effects of the chloro-methoxy motif .

Q. What synthetic strategies are recommended for preparing this compound, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-Step Synthesis : Start with methyl 4-methoxybenzoate as a precursor; introduce chlorine via electrophilic substitution using Cl₂/FeCl₃ or N-chlorosuccinimide under controlled temperatures (0–25°C) .
  • Esterification : React 2-chloro-4-methoxybenzoic acid with ethanol in the presence of H₂SO₄ or DCC/DMAP, monitoring progress via TLC (hexane:ethyl acetate = 3:2) .
  • Purification : Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate high-purity product (>95% by HPLC) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • PPE Requirements : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing or reactions due to potential volatility .
  • Waste Disposal : Segregate halogenated waste in designated containers; neutralize acidic byproducts with NaHCO₃ before disposal .
  • Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for first-aid guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound compared to its structural analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy or varying halogen positions) and assay bioactivity (e.g., enzyme inhibition, cytotoxicity) to identify critical functional groups .
  • Computational Modeling : Use DFT calculations or molecular docking to predict binding affinities to target proteins (e.g., cytochrome P450), correlating with experimental IC₅₀ values .
  • Meta-Analysis : Compare datasets across studies, accounting for variables like solvent polarity (logP), purity (>98% by GC-MS), and assay conditions (pH, temperature) .

Q. What challenges arise in the crystallographic analysis of this compound, and how can they be mitigated?

  • Methodology :

  • Crystal Growth : Optimize solvent systems (e.g., slow evaporation of ethyl acetate/hexane) to obtain diffraction-quality crystals. Address twinning via SHELXL’s TWIN/BASF commands .
  • Disorder Modeling : For disordered methoxy or ethyl groups, refine occupancy factors and anisotropic displacement parameters using restraints in SHELXL .
  • Validation : Cross-check results with CCDC databases and Hirshfeld surface analysis to ensure structural accuracy .

Q. How can analytical methods like HPLC or GC-MS be optimized to quantify this compound in complex matrices?

  • Methodology :

  • HPLC Optimization : Use a C18 column with mobile phase (acetonitrile:water = 70:30, 0.1% TFA), flow rate 1.0 mL/min, UV detection at 254 nm. Validate with spiked recovery tests (RSD <2%) .
  • GC-MS Parameters : Derivatize with BSTFA for volatility; employ electron ionization (70 eV) and monitor m/z 170 (base peak) for quantification. Calibrate with internal standards (e.g., deuterated analogs) .
  • Cross-Validation : Compare results with NMR (qNMR) or FT-IR to confirm method robustness, especially in biological or environmental samples .

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